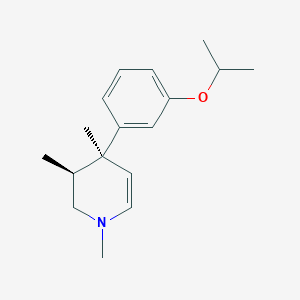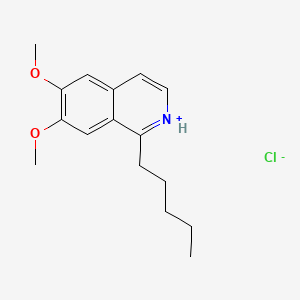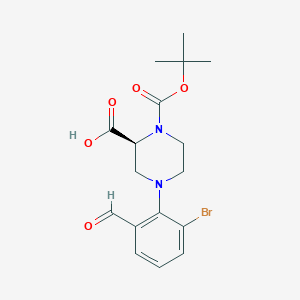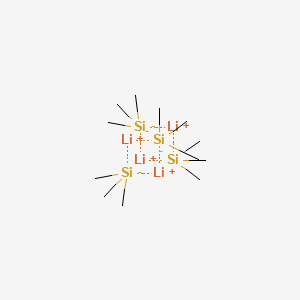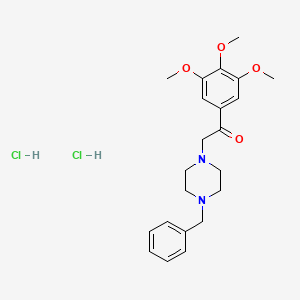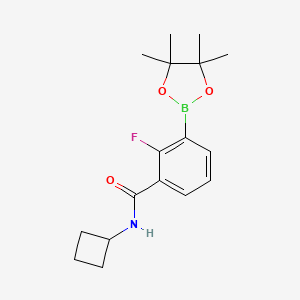
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has gained attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclobutyl group, a fluorine atom, and a dioxaborolane ring attached to a benzamide core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reactionThe reaction conditions often include the use of specific reagents and catalysts to facilitate the substitution reactions .
Industrial Production Methods
化学反応の分析
Types of Reactions
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic acid moiety allows the compound to engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and reaction times to achieve optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted benzamides.
科学的研究の応用
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biochemical processes. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its effectiveness in various applications .
類似化合物との比較
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the dioxaborolane and fluorine groups but differs in the core structure, which is a pyridine ring instead of a benzamide.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in having the dioxaborolane group, but it features an aniline core instead of a benzamide.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with the dioxaborolane group, but with a pyridine core.
Uniqueness
N-Cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its cyclobutyl, fluorine, and dioxaborolane groups attached to a benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H23BFNO3 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
N-cyclobutyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-10-6-9-12(14(13)19)15(21)20-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3,(H,20,21) |
InChIキー |
ZEEMVCPPFCTEQG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NC3CCC3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


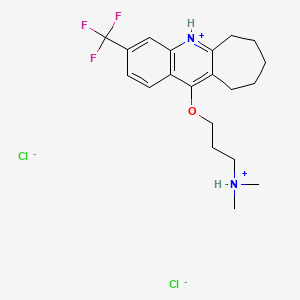
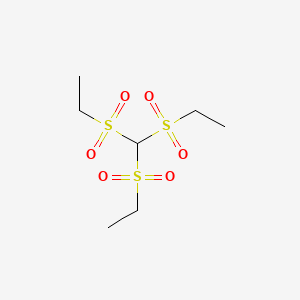


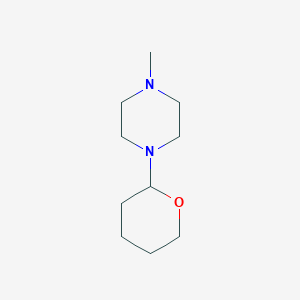
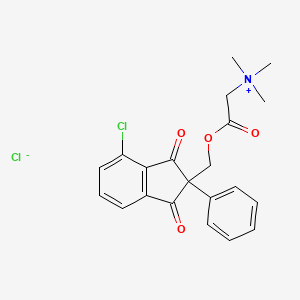
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
